3-(2-Trifluoromethyl-phenyl)-acryloyl chloride
Overview
Description
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acryloyl chloride moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
It’s known that compounds with a trifluoromethyl group can undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the formation of electron donor–acceptor (EDA) complexes, which can undergo an intramolecular single electron transfer (SET) reaction .
Biochemical Pathways
The trifluoromethylation process can affect various biochemical pathways, particularly those involving carbon-centered radical intermediates .
Result of Action
The trifluoromethylation process can lead to significant changes at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of a suitable precursor, such as 2-bromotoluene, using reagents like trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The resulting trifluoromethylated intermediate is then subjected to chlorination and subsequent reaction with acryloyl chloride under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(2-Trifluoromethyl-phenyl)-acryloyl chloride may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with nucleophiles, leading to the formation of various adducts.
Oxidation and Reduction: The phenyl ring and the acryloyl group can be subjected to oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing and Reducing Agents: Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include amides, esters, and various addition products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is utilized in the production of advanced materials, including coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Another trifluoromethylated compound with different reactivity and applications.
Trifluoromethanesulfonyl chloride: A trifluoromethylating agent used in different synthetic contexts.
Trifluoromethyltrimethylsilane: A reagent used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
3-(2-Trifluoromethyl-phenyl)-acryloyl chloride is unique due to the combination of the trifluoromethyl group and the acryloyl chloride moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(E)-3-[2-(trifluoromethyl)phenyl]prop-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O/c11-9(15)6-5-7-3-1-2-4-8(7)10(12,13)14/h1-6H/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJNWJYACGEZQJ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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